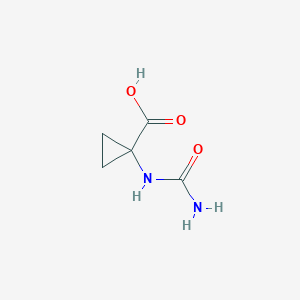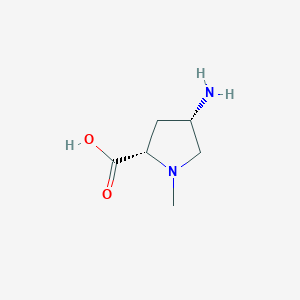![molecular formula C15H8ClF3N4O2 B1525657 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326937-41-0](/img/structure/B1525657.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with potential applications in various fields12. However, specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature3. For instance, a series of o-amino-arylurea derivatives have been synthesized and evaluated for their kinase inhibitory activity3. However, the specific synthesis process for “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is not explicitly mentioned in the search results.
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure analysis for “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is not available in the search results45.Chemical Reactions Analysis
The chemical reactions involving “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” are not explicitly mentioned in the search results. However, the synthesis and application of trifluoromethylpyridines, which could be related, have been discussed3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can influence its behavior and interactions. However, the specific physical and chemical properties of “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” are not detailed in the search results2.Applications De Recherche Scientifique
Environmental Monitoring and Health Impact Studies :PFAAs, including perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (PFOS), are widely studied for their environmental persistence and potential health impacts. Research in this area focuses on determining the concentration of PFAAs in various environmental matrices and their association with health outcomes. For instance, studies have examined the presence of PFAAs in human serum, wastewater treatment plant sludge, and paper fibers to assess human exposure and potential health risks, highlighting concerns about the bioavailability and biotransformation of these compounds into more harmful substances (D’eon et al., 2009).
Toxicological and Exposure Assessment :Research on PFAAs also extends to toxicological assessments and exposure studies. For example, prenatal exposure to PFAAs has been linked to adverse birth outcomes and effects on fetal and postnatal growth (Wang et al., 2016). These studies are crucial for understanding the potential health risks associated with exposure to perfluoroalkyl substances and informing regulatory policies to protect public health.
Safety And Hazards
The safety and hazards associated with a compound are crucial for understanding its potential risks. However, the search results do not provide specific safety and hazard information for "1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid"6.
Orientations Futures
The future directions for “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” could involve further research into its synthesis, properties, and potential applications. It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future3.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. Further research may be needed for a more comprehensive understanding.
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N4O2/c16-11-2-1-9(7-10(11)15(17,18)19)23-13(8-3-5-20-6-4-8)12(14(24)25)21-22-23/h1-7H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQZGIBIZHSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)






![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)

![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)
